![molecular formula C21H25N3O4S B2452062 2-[2-(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰氨基]-5-乙基噻吩-3-羧酸乙酯 CAS No. 1009182-93-7](/img/structure/B2452062.png)

2-[2-(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰氨基]-5-乙基噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

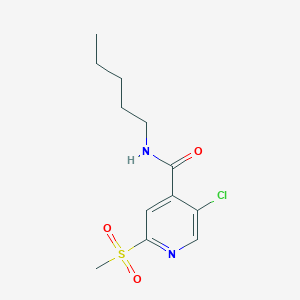

This compound is also known as NMD Inhibitor or NMDI-14 . It’s a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound that inhibits nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .

Molecular Structure Analysis

The empirical formula of this compound is C21H25N3O4S and it has a molecular weight of 415.51 .Chemical Reactions Analysis

The compound has been shown to dock reversibly within a SMG7 pocket and disrupt SMG7-UPF1 interaction, preventing their complex formation . It acts synergistically with G418 to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA .Physical And Chemical Properties Analysis

The compound is a yellow powder that is soluble in DMSO at 10 mg/mL . It should be stored at -20°C and protected from light .科学研究应用

合成与化学反应性

2-[2-(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰氨基]-5-乙基噻吩-3-羧酸乙酯作为一种化合物,其合成和化学反应性已得到探索。它是合成新型杂环体系的前体。例如,其衍生物已被合成和表征,揭示了它们在创建具有多种生物活性的新化合物方面的潜力。一个关键的兴趣领域是该化合物能够进行反应,从而形成新型呋喃噻吩喹喔啉、吡喃噻吩喹喔啉和嘧啶吡喃噻吩喹喔啉,展示了其在杂环化学中的多功能性(Moustafa & Elossaily,2002)(Moustafa & Elossaily,2002)。

抗菌活性

由2-[2-(6,7-二甲基-3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰氨基]-5-乙基噻吩-3-羧酸乙酯合成的化合物的抗菌特性已得到研究。研究表明,这些化合物表现出显着的抗菌和抗真菌活性,使其成为对抗微生物感染的药物开发的潜在候选者(Moustafa & Elossaily,2002)(Moustafa & Elossaily,2002)。

缓蚀

从该化合物衍生的喹喔啉的研究也集中在其作为缓蚀剂的应用。量子化学计算表明,包括该化合物在内的喹喔啉显示出有利于抑制金属在酸性环境中腐蚀的特性。这突出了其在保护金属免受腐蚀方面的潜在用途,从而延长了其使用寿命并降低了工业应用中的维护成本(Zarrouk 等,2014)(Zarrouk 等,2014)。

分子对接与动力学

该化合物也一直是分子对接和动力学研究的主题,特别是在研究其与蛋白质(如 c-Jun N 端激酶 (JNK1))的相互作用时。涉及从该化合物合成衍生物及其通过 NMR 和 X 射线衍射进行结构表征的研究,提供了对其潜在抑制 JNK1 活性的见解,表明在靶向涉及疾病的分子途径中的应用(Abad 等,2020)(Abad 等,2020)。

作用机制

Target of Action

The primary target of this compound is the Nonsense-Mediated mRNA Decay (NMD) pathway . This pathway plays a crucial role in the cellular quality control system by eliminating mRNA transcripts that contain premature termination codons .

Mode of Action

This compound inhibits the NMD pathway in a dose-dependent manner . It is shown to dock reversibly within a SMG7 pocket , disrupting the SMG7-UPF1 interaction and preventing their complex formation . This disruption leads to an increase in the stability of mRNA transcripts that contain premature termination codons .

Biochemical Pathways

By inhibiting the NMD pathway, this compound affects the degradation of mRNA transcripts. This leads to an increase in the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells . The compound acts synergistically with G418 to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA .

Result of Action

The inhibition of the NMD pathway and the subsequent increase in the stability of PTC mutated p53 mRNA can lead to an increase in the expression of p53 in certain cells . This can result in increased mRNA levels of p21, Bax, and PUMA, which are all involved in cell cycle regulation and apoptosis .

生化分析

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

属性

IUPAC Name |

ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-5-13-9-14(21(27)28-6-2)20(29-13)24-18(25)10-17-19(26)23-16-8-12(4)11(3)7-15(16)22-17/h7-9,17,22H,5-6,10H2,1-4H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUGNLRCZZLCLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2451982.png)

![N-{[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2451987.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2451999.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2452000.png)

![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)